Reaction Kinetics: TCO-Tetrazine vs. Maleimide
The TCO-tetrazine ligation is the fastest bioorthogonal reaction reported, with second-order rate constants exceeding 10^4 M^-1 s^-1 and reaching up to 10^6 M^-1 s^-1 for optimized TCO/tetrazine pairs [1][2]. In contrast, maleimide-thiol reactions, while highly selective, are orders of magnitude slower, typically in the range of 10^2-10^3 M^-1 s^-1 under physiological conditions [3]. This kinetic advantage enables rapid conjugation at low concentrations (e.g., 5-10 μM protein) within 30-60 minutes .
| Evidence Dimension | Second-order rate constant (k2) |
|---|---|
| Target Compound Data | TCO-tetrazine: k2 > 800 M^-1 s^-1 (up to 10^6 M^-1 s^-1) |
| Comparator Or Baseline | Maleimide-thiol: k2 ~ 10^2-10^3 M^-1 s^-1 |
| Quantified Difference | Up to 10^4-fold faster for TCO-tetrazine |
| Conditions | Aqueous buffer, pH 7.4, room temperature |
Why This Matters
The exceptionally fast kinetics of TCO-PEG2-amido maleimide's TCO group enables efficient and rapid bioconjugation at low biomolecule concentrations, minimizing aggregation and preserving native structure, which is critical for sensitive applications like in vivo imaging and targeted delivery.
- [1] Blackman, M. L., Royzen, M., & Fox, J. M. (2008). Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels-Alder Reactivity. J. Am. Chem. Soc., 130, 13518-13519. View Source
- [2] Devaraj, N. K., Weissleder, R., & Hilderbrand, S. A. (2008). Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging. Bioconjugate Chem., 19(12), 2297-2299. View Source
- [3] Northrop, B. H., Frayne, S. H., & Choudhary, U. (2015). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. Polym. Chem., 6, 3415-3430. View Source
